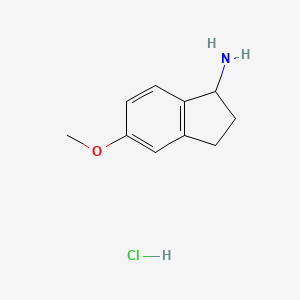

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

描述

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of indanamine and is known for its psychoactive properties.

属性

IUPAC Name |

5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRNSMZZDVAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxy-2,3-dihydro-1H-indene.

Amination: The indene derivative undergoes an amination reaction to introduce the amine group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods to achieve the desired product quality .

化学反应分析

Types of Reactions

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.

Medicine: Investigated for its psychoactive properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, influencing mood and perception. The compound’s effects are mediated through the activation of specific serotonin receptors, leading to changes in neuronal activity and neurotransmitter release .

相似化合物的比较

Similar Compounds

5-Methoxy-2-aminoindane (MEAI): A derivative with similar psychoactive properties.

2,3-Dihydro-1H-inden-1-amine: A structurally related compound without the methoxy group.

5-Methoxy-2,3-dihydro-1H-indene: The precursor in the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

Uniqueness

生物活性

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 41566-77-2) is a chemical compound with a unique structure that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Structural Overview

The compound has the molecular formula and a molecular weight of 199.68 g/mol. Its structure includes a methoxy group attached to a dihydroindene core, which is significant for its biological interactions. The presence of the methoxy group enhances its lipophilicity, contributing to its ability to cross biological membranes effectively.

This compound is known to interact with various neurotransmitter systems. Notably, it has been studied for its modulation of serotonin receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. The compound's ability to cross the blood-brain barrier further supports its role as a central nervous system agent.

Key Mechanisms:

- Serotonin Receptor Modulation: Influences mood regulation and anxiety levels.

- Neurotransmitter Interaction: Affects dopamine and norepinephrine pathways, potentially impacting cognitive functions and emotional responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with serotonin receptors revealed that it acts as a selective modulator. This interaction may lead to therapeutic effects in conditions like depression and anxiety disorders.

Study 2: Anticancer Activity

Research on structurally similar compounds indicated that they inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound could be investigated for similar anticancer properties through further docking studies and biological assays .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Solubility: Soluble in water, enhancing its bioavailability.

- Lipophilicity: Log P value of approximately 1.98 suggests moderate lipophilicity, aiding membrane permeability.

Applications

The compound has several potential applications across various fields:

- Pharmaceutical Development: As a building block for synthesizing more complex molecules with therapeutic potential.

- Neuroscience Research: Investigated for its effects on neurotransmitter systems.

Comparative Analysis with Related Compounds

A comparison table highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| 5-Methoxy-2,3-dihydro-1H-inden-1-amino | 41566-77-2 | Serotonin receptor modulator | Psychoactive properties |

| 5,6-Dimethoxyindole | 2107-69-9 | Anticancer, anti-inflammatory | Similar structural features |

| 5-Methoxyindole | Not available | Neuroprotective effects | Potential for neurodegenerative diseases |

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks to confirm the methoxy group (δ ~3.8 ppm for –OCH₃) and dihydroindenyl backbone (δ 1.5–3.0 ppm for –CH₂– groups). Compare with analogs like (R)-5-fluoro derivatives (δ 4.9–6.8 ppm for aromatic protons) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is achievable with retention times (tR) between 8–12 minutes under isocratic conditions (e.g., 70:30 acetonitrile/water + 0.1% TFA) .

What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of catalytic hydrogenation applied to 5-Methoxy-2,3-dihydro-1H-inden-1-amine precursors?

Advanced Research Focus

Contradictions in stereochemical results (e.g., R vs. S configurations) often arise from:

- Catalyst-substrate mismatch : Test alternative chiral ligands (e.g., Josiphos or BINAP derivatives) to improve enantioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, THF) may favor different transition states compared to protic solvents (MeOH).

- Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved HPLC to identify intermediate epimerization .

X-ray crystallography (e.g., ORTEP) can definitively resolve stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

How do electronic and steric effects of substituents (e.g., methoxy vs. halogen groups) influence the reactivity and pharmacological profile of 2,3-dihydro-1H-inden-1-amine derivatives?

Q. Advanced Research Focus

- Electronic effects : Methoxy groups (–OCH₃) enhance electron density on the aromatic ring, increasing stability but reducing electrophilic reactivity. Compare with halogenated analogs (e.g., 5-Bromo: C9H11BrClN, MW 248.55), where electron-withdrawing effects alter binding affinity to biological targets .

- Steric effects : Bulky substituents (e.g., 6-Trifluoromethyl) hinder rotational freedom, impacting conformational stability in receptor interactions. Computational docking studies (e.g., AutoDock Vina) can predict substituent-dependent binding modes .

What are the critical considerations for selecting reaction solvents and bases in the synthesis of this compound to minimize side reactions?

Q. Basic Research Focus

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote oxidation. Protic solvents (EtOH, MeOH) are preferred for hydrogenation steps to avoid side reactions like N-alkylation .

- Base compatibility : Use non-nucleophilic bases (e.g., N-ethyl-N,N-diisopropylamine) to prevent deprotonation of sensitive intermediates. Avoid strong bases (e.g., NaOH) that could hydrolyze the methoxy group .

How can molecular dynamics simulations and crystallographic data (e.g., ORTEP) be applied to predict conformational stability and intermolecular interactions of this compound in solid-state studies?

Q. Advanced Research Focus

- Molecular dynamics (MD) : Simulate solvation effects and temperature-dependent conformational changes (e.g., ring puckering in the dihydroindenyl moiety). Use AMBER or CHARMM force fields to model hydrogen bonding with chloride counterions .

- Crystallography : ORTEP analysis reveals bond angles and torsional strains. For example, the methoxy group’s orientation (e.g., planar vs. axial) affects crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。